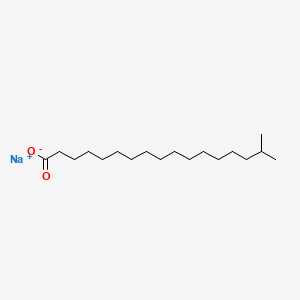

Sodium isooctadecanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64248-79-9 |

|---|---|

Molecular Formula |

C18H35NaO2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

sodium;16-methylheptadecanoate |

InChI |

InChI=1S/C18H36O2.Na/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

FRHNXUKHAUWMOQ-UHFFFAOYSA-M |

SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)[O-].[Na+] |

Other CAS No. |

64248-79-9 |

Origin of Product |

United States |

Chemical Reactions Analysis

(a) Saponification of Triglycerides

Reacting fats/oils (e.g., stearin) with sodium hydroxide produces sodium stearate and glycerol:

Tallow (high in stearic acid triglycerides) is a common feedstock, yielding ~25% sodium stearate .

(b) Neutralization of Stearic Acid

Direct reaction of stearic acid with sodium hydroxide:

This method ensures high purity (>99%) and is used in pharmaceutical-grade production .

Formation of Metal Soaps

Sodium stearate reacts with metal salts to form hydrophobic soaps with industrial applications:

| Reaction | Product | Application |

|---|---|---|

| Calcium stearate | Lubricants, PVC stabilizers | |

| Zinc stearate | Rubber vulcanization, cosmetics |

These reactions occur in the presence of stearyl alcohol, enhancing soap density and mechanical strength .

Micellization and Surfactant Behavior

In aqueous solutions, sodium stearate self-assembles into micelles (critical micelle concentration: ~0.1–1 mM):

-

Structure : Hydrophobic hydrocarbon chains cluster inward, while carboxylate heads face outward.

-

Applications :

IR spectroscopy confirms micellar organization, with carboxylate antisymmetric () and symmetric () stretching vibrations at 1,550 cm⁻¹ and 1,413 cm⁻¹ , respectively .

Polymer Chemistry Interactions

Sodium stearate modifies polymer properties through:

(a) Lubrication and Stabilization

(b) Reactive Modifier

-

Forms polyimide foams with indoleamine-isocyanate copolymers, enhancing compressive strength by 25% .

-

Enables anti-static polyethylene production via ionic interactions .

Acid Hydrolysis and pH Sensitivity

Under acidic conditions, sodium stearate reverts to stearic acid:

This reaction limits its use in low-pH environments (e.g., gastric fluids) .

Oxidation Inhibition in Industrial Processes

Sodium stearate prevents auto-oxidation of sulfide ores during flotation by forming a protective monolayer (adsorption energy: ~−45 kJ/mol) .

Thermal Degradation

At temperatures >750°C, sodium stearate decomposes into hydrocarbons and sodium carbonate:

Thermogravimetric analysis (TGA) shows mass loss onset at 200°C , with complete decomposition by 500°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.